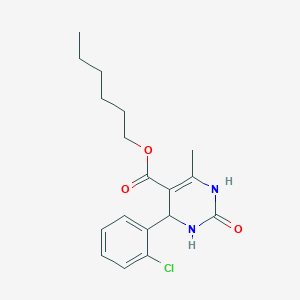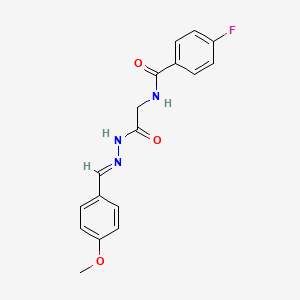
4-Fluoro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a fluoro group, a methoxybenzylidene moiety, and a hydrazino linkage, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 4-fluorobenzohydrazide with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides or hydrazones.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: Similar structure with a hydroxy group instead of a methoxy group.
N-(4-Methoxybenzylidene)-4-fluoroaniline: Lacks the hydrazino and oxoethyl groups.
Uniqueness
4-Fluoro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the methoxybenzylidene and hydrazino moieties contribute to its potential biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Propiedades
Número CAS |
324014-74-6 |
|---|---|
Fórmula molecular |
C17H16FN3O3 |
Peso molecular |
329.32 g/mol |
Nombre IUPAC |
4-fluoro-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16FN3O3/c1-24-15-8-2-12(3-9-15)10-20-21-16(22)11-19-17(23)13-4-6-14(18)7-5-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
Clave InChI |
DKCFIWZSMDTTNY-KEBDBYFISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951707.png)

![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)

![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)

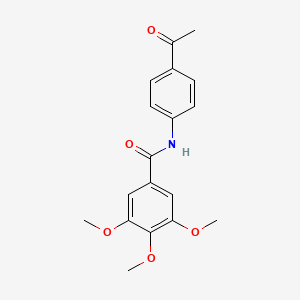

![4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951742.png)
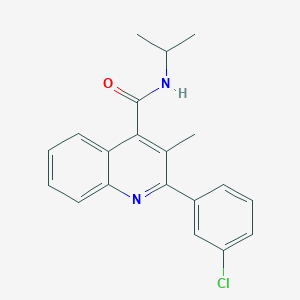
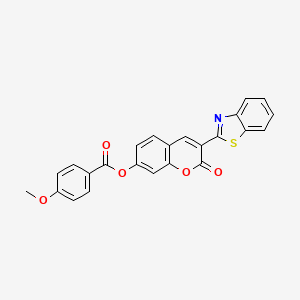
![5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14951755.png)
